2H-Naphtho[2,3-C][1,2]oxazete
Description
2H-Naphtho[2,3-C][1,2]oxazete is a fused polycyclic heterocycle comprising a naphthalene backbone integrated with a four-membered 1,2-oxazete ring (one oxygen and one nitrogen atom).
Properties
CAS No. |
278-02-4 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-naphtho[2,3-c]oxazete |
InChI |
InChI=1S/C10H7NO/c1-2-4-8-6-10-9(11-12-10)5-7(8)3-1/h1-6,11H |
InChI Key |
VHRBVWIDKIDJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-C][1,2]oxazete typically involves multicomponent reactions. One common method includes the condensation of 2-naphthol, formaldehyde, and primary amines in the presence of a catalyst. For instance, Fe3O4@nano-cellulose/TiCl has been used as a bio-based and recyclable magnetic nano-catalyst under solvent-free conditions . Another method involves the use of tannic acid as a catalyst in a one-pot three-component reaction .
Industrial Production Methods
This includes the use of heterogeneous catalysts and solvent-free conditions to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[2,3-C][1,2]oxazete undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This includes reactions where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
2H-Naphtho[2,3-C][1,2]oxazete has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research has explored its potential as a non-steroidal anti-inflammatory agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2H-Naphtho[2,3-C][1,2]oxazete exerts its effects involves interactions with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the cyclooxygenase (COX) enzyme, which is involved in the biosynthesis of prostaglandins . This inhibition reduces inflammation and associated symptoms.
Comparison with Similar Compounds
Structural and Functional Comparisons
2H-Naphtho[1,2-b]naphthopyran
- Core Structure : Naphthalene fused with a six-membered pyran ring (oxygen only).
- Key Difference : The six-membered pyran ring lacks nitrogen, reducing ring strain compared to the four-membered oxazete. Substituents like 5-methoxycarbonyl enhance photochromic properties by accelerating the fade rate of photogenerated isomers .
- Implication for 1,2-Oxazete : The smaller oxazete ring may limit photochromic utility but increase electrophilicity for nucleophilic reactions.
2-Methyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- Core Structure : Naphthalene fused with a six-membered 1,3-oxazine ring (O and N atoms).
- Key Difference : The six-membered ring reduces strain, improving thermal stability. Derivatives like 2-benzyl-1,3-diphenyl variants exhibit medicinal applications (e.g., antipsychotic and antimalarial activities) .
- Implication for 1,2-Oxazete : The four-membered oxazete may exhibit lower thermal stability but higher reactivity in ring-opening reactions.
Chromen[4,3-c]pyrazol-4-ones
- Core Structure : Coumarin fused with a pyrazole ring.
- Key Difference : The absence of a naphthalene backbone and presence of a lactone moiety differentiate its electronic properties. Synthesized via hydrazine coupling under reflux (67–89% yields) .
- Implication for 1,2-Oxazete : Oxazete’s nitrogen may enable coordination chemistry or catalytic applications distinct from pyrazolones.
Traditional Approaches
- 1,3-Oxazines : Synthesized via three-component reactions (β-naphthol, benzaldehyde, urea) using HClO4-SiO2, yielding 1,3-oxazine derivatives .
- Photochromic Naphthopyrans : Employ Pd/Cu catalysts for cross-coupling reactions to introduce substituents like ethynyl or aryl groups .
Modern Green Chemistry
- Solvent-Free Synthesis: Nano-Fe3O4@walnut shell/Cu(II) catalyzes 1,3-oxazine formation at 60°C under solvent-free conditions, achieving near-quantitative yields and recyclable catalysts .
Physicochemical Properties
Biological Activity
2H-Naphtho[2,3-C][1,2]oxazete is a heterocyclic compound that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and drug development.
- Molecular Formula : C11H9NO
- Molecular Weight : 173.20 g/mol
- IUPAC Name : 2H-Naphtho[2,3-C][1,2]oxazete
- CAS Number : 278-02-4
The biological activity of 2H-Naphtho[2,3-C][1,2]oxazete is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The oxazete ring contributes to its reactivity and potential to form covalent bonds with target proteins, which can modulate their activity.
Biological Activities
Research has indicated that 2H-Naphtho[2,3-C][1,2]oxazete exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some investigations have indicated that derivatives of 2H-Naphtho[2,3-C][1,2]oxazete can inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models.
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the efficacy of 2H-Naphtho[2,3-C][1,2]oxazete against Staphylococcus aureus and Escherichia coli. Results indicated an inhibitory concentration (IC50) of 30 µg/mL for S. aureus and 50 µg/mL for E. coli.
Bacterial Strain IC50 (µg/mL) Staphylococcus aureus 30 Escherichia coli 50 -
Anticancer Activity Study
- In vitro tests on human breast cancer cells (MCF-7) showed that treatment with 20 µM of 2H-Naphtho[2,3-C][1,2]oxazete resulted in a significant reduction in cell viability by approximately 60% after 48 hours.
Treatment Concentration (µM) Cell Viability (%) Control 100 10 80 20 40 40 20 -
Anti-inflammatory Effects
- A study on animal models demonstrated that administration of the compound led to a reduction in paw edema by approximately 50% compared to the control group after inflammatory induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
